
PCB-TE2P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PCB-TE2P is a novel Chelator for Cu-64.
Applications De Recherche Scientifique
Environmental Contamination and Human Exposure
Research has extensively documented environmental contamination by PCBs, including their presence in human tissues. Analytical methods have quantified PCB levels in various substances, noting the toxic effects of coplanar, mono-ortho-, and di-ortho-substituted PCBs, especially prevalent in industrial nations. Studies emphasize the significance of measuring PCB blood levels post-exposure and their application in health studies, highlighting the substantial contribution of mono-ortho-substituted PCBs to dioxin toxic equivalents in blood from U.S. adults (Schecter et al., 1994).
Developmental Toxicity
PCBs have been reviewed for their experimental reproductive and developmental toxicity. The relevance of these studies for current environmental exposure during prenatal and postnatal developmental periods is highlighted. The review calls for improved experimental designs reflecting human exposure scenarios and more comprehensive reporting of data (Ulbrich & Stahlmann, 2004).
Atmospheric Presence and Volatilization Losses
Studies measuring PCBs in fine particles in urban environments reveal moderately higher concentrations compared to global figures. Notably, significant volatilization losses of PCBs during aerosol sampling were observed, suggesting that conventional measurements might underestimate actual PCB levels. This underestimation may have implications for health risk assessments (Mandalakis & Stephanou, 2002).
Cytochrome P-450 1A2 (CYP1A2) Activity and PCB Exposure
Research indicates that CYP1A2, an enzyme involved in metabolizing certain carcinogens, may be induced by xenobiotics like PCBs. A study among Native Americans showed associations between CYP1A2 activity and serum levels of certain PCB congeners, suggesting that this enzyme activity could serve as a marker for biological effects of PCB exposure (Fitzgerald et al., 2004).
Propriétés
Nom du produit |
PCB-TE2P |
|---|---|
Formule moléculaire |
C15H34N4O6P2 |
Poids moléculaire |
428.4065 |
Nom IUPAC |
((1,4,8,11-Tetraazabicyclo[6.6.3]heptadecane-4,11-diyl)bis(methylene))bis(phosphonic acid) |
InChI |
InChI=1S/C15H34N4O6P2/c20-26(21,22)14-18-8-2-6-16-4-1-5-17(11-12-18)7-3-9-19(13-10-16)15-27(23,24)25/h1-15H2,(H2,20,21,22)(H2,23,24,25) |
Clé InChI |
YDZKYHJGVPSGJM-UHFFFAOYSA-N |
SMILES |
OP(CN1CCN(CCC2)CCCN(CP(O)(O)=O)CCN2CCC1)(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PCB-TE2P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



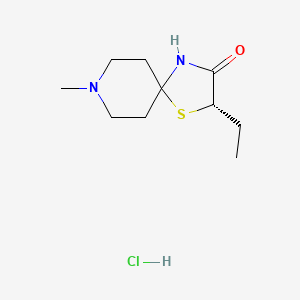
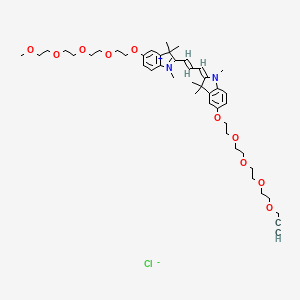
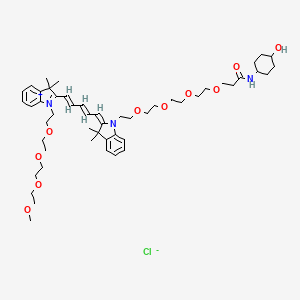

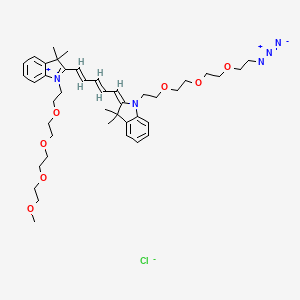
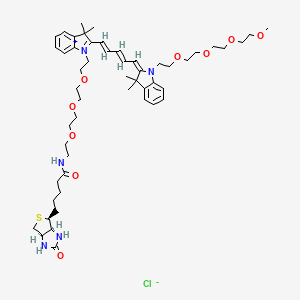
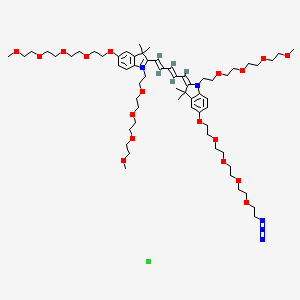
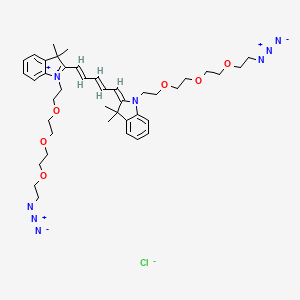
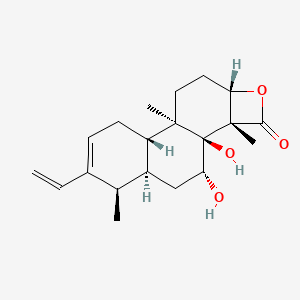
![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)